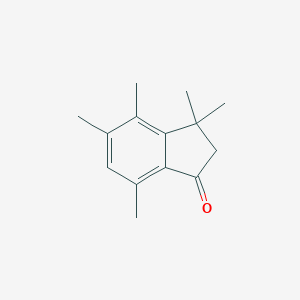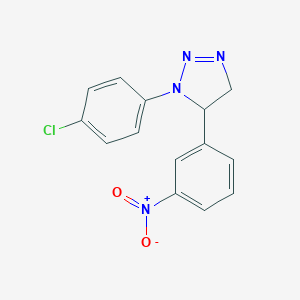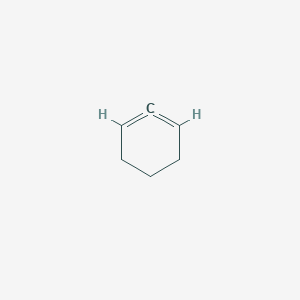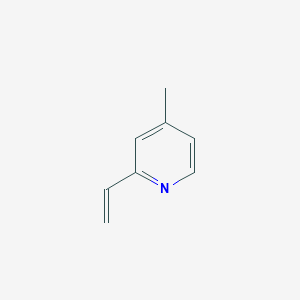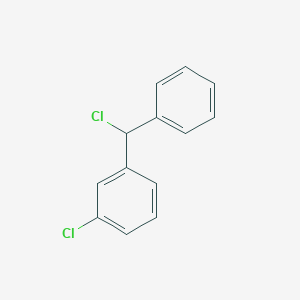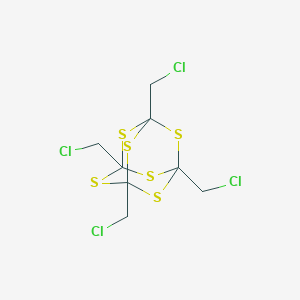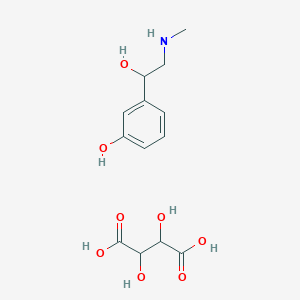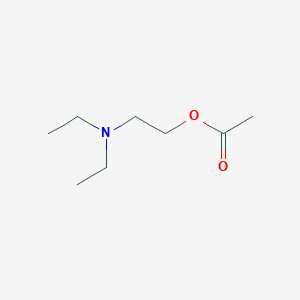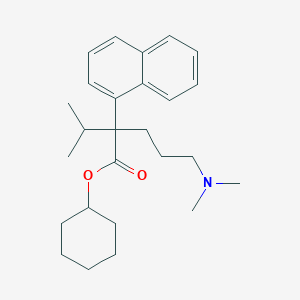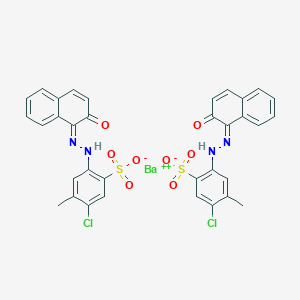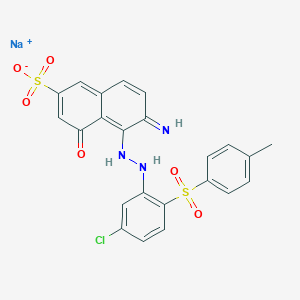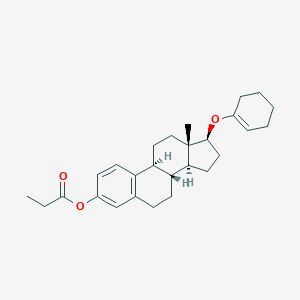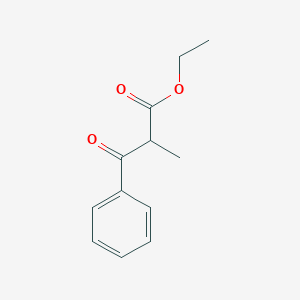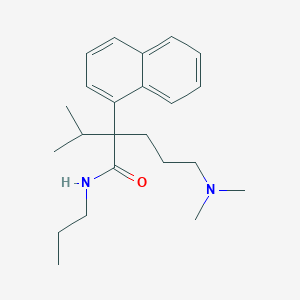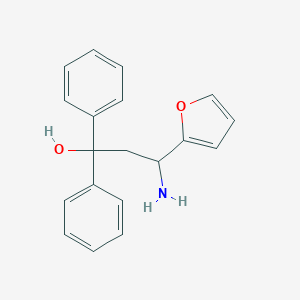
1,1-Diphenyl-3-(2-furyl)-3-amino-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diphenyl-3-(2-furyl)-3-amino-1-propanol, commonly known as DFP, is a chiral compound with a molecular formula of C20H21NO2. DFP is a versatile compound with a wide range of applications in scientific research.
Scientific Research Applications
DFP has been extensively used in scientific research due to its chiral nature and its ability to selectively bind to certain receptors. DFP has been used as a chiral derivatizing agent for the determination of enantiomeric purity of various compounds. It has also been used as a ligand in the synthesis of chiral catalysts for asymmetric synthesis. Additionally, DFP has been used as a probe to study the mechanism of action of certain enzymes and receptors.
Mechanism Of Action
DFP acts as a chiral ligand and selectively binds to certain receptors, leading to a variety of biochemical and physiological effects. DFP has been shown to bind to the α1-adrenergic receptor, the β-adrenergic receptor, and the dopamine receptor. The binding of DFP to these receptors can lead to the activation or inhibition of various signaling pathways and physiological responses.
Biochemical And Physiological Effects
The biochemical and physiological effects of DFP are dependent on the receptor it binds to. DFP has been shown to have a variety of effects, including the activation of the sympathetic nervous system, the inhibition of platelet aggregation, and the modulation of dopamine signaling. Additionally, DFP has been shown to have anti-inflammatory and analgesic effects.
Advantages And Limitations For Lab Experiments
DFP is a versatile compound that can be used in a variety of lab experiments. Its chiral nature allows for the determination of enantiomeric purity, and its ability to selectively bind to certain receptors allows for the study of specific biochemical and physiological pathways. However, DFP also has limitations, including its potential toxicity and the need for careful handling due to its chiral nature.
Future Directions
There are several potential future directions for research involving DFP. One area of interest is the development of new chiral catalysts for asymmetric synthesis. Additionally, the use of DFP as a probe to study the mechanism of action of certain enzymes and receptors could lead to a better understanding of these pathways. Finally, the development of new derivatives of DFP with improved selectivity and reduced toxicity could lead to new therapeutic applications.
Synthesis Methods
DFP can be synthesized through a variety of methods, including the reduction of 1,1-diphenyl-3-(2-furyl)propanone with sodium borohydride, the reduction of 1,1-diphenyl-3-(2-furyl)propanone oxime with lithium aluminum hydride, and the reductive amination of 1,1-diphenyl-3-(2-furyl)propanone with ammonia and sodium borohydride.
properties
CAS RN |
14717-63-6 |
|---|---|
Product Name |
1,1-Diphenyl-3-(2-furyl)-3-amino-1-propanol |
Molecular Formula |
C19H19NO2 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
3-amino-3-(furan-2-yl)-1,1-diphenylpropan-1-ol |
InChI |
InChI=1S/C19H19NO2/c20-17(18-12-7-13-22-18)14-19(21,15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13,17,21H,14,20H2 |
InChI Key |
FVARIOYYFNHHHX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC(C2=CC=CO2)N)(C3=CC=CC=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(C2=CC=CO2)N)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



